molecular formula C12H16ClNO B2644183 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride CAS No. 1423025-61-9

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride

Cat. No.: B2644183
CAS No.: 1423025-61-9
M. Wt: 225.72
InChI Key: JFQQMTNYBVEPLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride involves multiple steps, typically starting with the preparation of the indeno[1,2-b][1,4]oxazepine core structure. This core structure is then subjected to various chemical reactions to introduce the hydrochloride group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride include other indeno[1,2-b][1,4]oxazepine derivatives and related heterocyclic compounds. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the presence of the hydrochloride group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3,4,5,5a,6,10b-hexahydro-2H-indeno[1,2-b][1,4]oxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-10-9(4-1)8-11-12(10)14-7-3-6-13-11;/h1-2,4-5,11-13H,3,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQMTNYBVEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=CC=CC=C3C2OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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